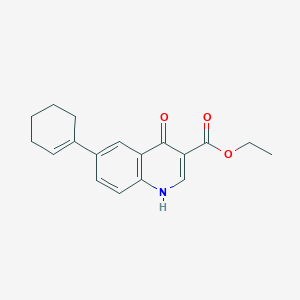

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate

Description

Ethyl 6-(cyclohex-1-en-1-yl)-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, an ethyl carboxylate ester at position 3, and a cyclohexene substituent at position 6 of the quinoline core. This compound shares structural similarities with pharmacologically active quinolones, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

55376-58-4 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

ethyl 6-(cyclohexen-1-yl)-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H19NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3,(H,19,20) |

InChI Key |

ISOHWFQALRFQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce dihydroquinolines.

Scientific Research Applications

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences biological activity and physicochemical properties. Key comparisons include:

Key Findings :

- Cyclohexene vs. Chlorine : Cyclohexene introduces steric bulk and lipophilicity, which may improve tissue penetration but reduce aqueous solubility compared to chlorine .

- Fluorine Substitution : The fluoro analog in demonstrates how electronegative substituents can enhance metabolic stability, a feature absent in the target compound.

Modifications at Position 1 and Core Functional Groups

While the target compound lacks substitutions at position 1, derivatives with triazole or alkyl groups at this position show distinct activity profiles:

Key Findings :

- Triazole Derivatives : The triazole group in introduces hydrogen-bonding capability, correlating with improved antitumor activity. The absence of this group in the target compound may limit its interaction with specific enzyme pockets.

- 4-Hydroxy vs. 4-Oxo: The 4-hydroxy group in the target compound differs from 4-oxo analogs, which are common in quinolone antibiotics. This difference may alter metal chelation capacity and antibacterial efficacy .

Biological Activity

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.30 g/mol. The compound features a quinoline backbone with a cyclohexene substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or microbial metabolism.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated an IC50 value of , demonstrating effectiveness comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed inhibition zones ranging from mm to mm depending on the bacterial strain.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was further explored through molecular docking studies against various targets. The binding affinity was assessed against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), showing promising results with binding energies of kcal/mol for COX and kcal/mol for LOX.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.